Bienvenue dans la boutique en ligne BenchChem!

MRT-10

Hedgehog signaling Smoothened antagonist Chemical biology

MRT-10 is a structurally unique acylthiourea Smo antagonist that binds the Bodipy-cyclopamine site, acting as an inverse agonist (IC50 2.5 µM) with micromolar potency (0.5-2.5 µM). Unlike vismodegib (neutral antagonist) or steroidal cyclopamine, its scaffold enables SAR exploration of hydrogen-bonding and hydrophobic interactions, yielding nanomolar derivatives (e.g., MRT-83). Essential for resistance mechanism studies and basal Hh pathway analysis. ≥98% purity, cold-chain shipped.

Molecular Formula C24H23N3O5S
Molecular Weight 465.5 g/mol
CAS No. 330829-30-6
Cat. No. B1662636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRT-10
CAS330829-30-6
SynonymsN-[[[3-Benzoylamino)phenyl]amino]thioxomethyl]-3,4,5-trimethoxybenzamide
Molecular FormulaC24H23N3O5S
Molecular Weight465.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C24H23N3O5S/c1-30-19-12-16(13-20(31-2)21(19)32-3)23(29)27-24(33)26-18-11-7-10-17(14-18)25-22(28)15-8-5-4-6-9-15/h4-14H,1-3H3,(H,25,28)(H2,26,27,29,33)
InChIKeyKVQVEZQDNHMQJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

MRT-10 (CAS 330829-30-6): Acylthiourea Smoothened Antagonist for Hedgehog Pathway Research


MRT-10 (N-(3-benzamidophenylcarbamothioyl)-3,4,5-trimethoxybenzamide) is a synthetic, small-molecule antagonist of the Smoothened (Smo) receptor, the key signal transducer of the Hedgehog (Hh) pathway [1]. It belongs to the acylthiourea chemical class and was identified via virtual screening as the first member of a novel family of Smo antagonists [1]. MRT-10 binds to the Bodipy-cyclopamine binding site on Smo and inhibits both ligand-induced and constitutive Smo activity, acting as an inverse agonist in certain assay systems .

Why Smoothened Antagonist Substitution is Not Interchangeable: The MRT-10 Differentiation Case


Smoothened (Smo) antagonists encompass diverse chemical scaffolds—including acylthioureas, acylureas, steroidal alkaloids, and synthetic heterocycles—that exhibit marked differences in binding affinity, functional activity (neutral antagonism vs. inverse agonism), and susceptibility to drug-resistant Smo mutants [1]. MRT-10, as an acylthiourea, occupies a distinct chemotype space from the clinically used vismodegib or the nanomolar-potency SANT-1 [2]. Consequently, substituting MRT-10 with a more potent but structurally unrelated Smo antagonist (e.g., SANT-1) or a closely related analog (e.g., MRT-14) fundamentally alters the experimental system, confounding interpretation of structure-activity relationships, resistance mechanisms, or pathway modulation studies. The quantitative evidence below delineates exactly where MRT-10 provides specific, verifiable differentiation for scientific selection.

MRT-10 Quantitative Differentiation Evidence: Direct Comparator Analysis for Procurement Decisions


MRT-10 vs. SANT-1: Potency and Chemotype Differentiation for Mechanistic Studies

MRT-10 (acylthiourea) exhibits micromolar binding affinity (IC50 = 0.5 μM for Bodipy-cyclopamine displacement in HEK293 cells expressing mouse Smo) [1], whereas SANT-1 (a structurally distinct Smo antagonist) demonstrates nanomolar affinity (Kd = 1.2 nM, IC50 = 20 nM in Shh-LIGHT2 assays) . This ~250-fold potency difference is accompanied by distinct binding modes and resistance profiles . MRT-10's lower potency and unique acylthiourea scaffold make it suitable for studying Smo antagonism in contexts where high potency is not required or where chemical scaffold diversity is the primary selection criterion (e.g., cross-screening against resistant mutants).

Hedgehog signaling Smoothened antagonist Chemical biology

MRT-10 vs. MRT-14: Scaffold Differentiation in Acylthiourea vs. Acylurea Series

MRT-10 (acylthiourea) and MRT-14 (acylurea) are the first two members of the novel MRT family of Smo antagonists [1]. In the same Bodipy-cyclopamine binding assay (HEK293 cells expressing mouse Smo), MRT-10 shows an IC50 of 0.5 μM [1], while MRT-14 achieves an IC50 of 0.12 μM [2], representing a 4.2-fold improvement in binding affinity. In functional assays (ShhN-induced Gli reporter in Shh-light2 cells), MRT-10 inhibits with IC50 = 0.64 μM , whereas MRT-14 shows IC50 = 0.16 μM [2]. The acylthiourea-to-acylurea modification enhances potency while retaining the core pharmacophore, making MRT-10 the essential baseline comparator for SAR studies within this chemical series.

Structure-activity relationship Lead optimization Smoothened antagonist

MRT-10 as the Prototype Acylthiourea Smo Antagonist for SAR and Resistance Studies

MRT-10 is the first characterized acylthiourea Smo antagonist, serving as the structural template for the optimization of over 100 derivatives, including acylguanidines (e.g., MRT-83) that display subnanomolar activity and potency comparable to the clinical candidate vismodegib [1]. Unlike the steroidal alkaloid cyclopamine (IC50 = 64-300 nM) or the synthetic SANT-1, MRT-10's acylthiourea core provides a distinct chemical scaffold that has been shown to yield analogs with differential sensitivity to Smo mutants [2]. This scaffold novelty is critical for research aimed at overcoming vismodegib-resistant Smo mutations (e.g., D473H) and for intellectual property considerations in drug discovery programs.

Drug resistance Scaffold hopping Lead discovery

MRT-10 Inverse Agonism at Smo: A Functional Property Not Shared by All Antagonists

In HEK293 cells coexpressing mouse Smo and Gα15, MRT-10 acts as an inverse agonist, inhibiting constitutive IP accumulation with an IC50 of 2.5 μM [1]. This functional profile contrasts with vismodegib, which is reported as a neutral antagonist . The ability to suppress basal, ligand-independent Smo signaling is relevant for studying the full spectrum of Smo pharmacology, particularly in systems with high constitutive pathway activity (e.g., certain cancer cell lines with activating Smo mutations). MRT-10's inverse agonism provides a functional tool distinct from purely neutral antagonists.

Inverse agonism Constitutive activity GPCR pharmacology

MRT-10 Application Scenarios: Differentiated Use Cases Based on Quantitative Evidence


Chemical Biology: Probing Smo Pharmacology with a Distinct Chemotype

Utilize MRT-10 as a tool compound to explore Smo antagonist binding modes and resistance mechanisms. Its acylthiourea scaffold is structurally distinct from the steroidal cyclopamine and the clinical vismodegib [1]. In cross-screening panels against Smo mutants, MRT-10 may exhibit differential sensitivity, providing insights into resistance pathways. The compound's micromolar potency (IC50 = 0.5-2.5 μM) is adequate for many cell-based and biochemical assays where high target occupancy is not required [1].

Medicinal Chemistry: Scaffold Optimization and SAR Studies

Employ MRT-10 as the foundational acylthiourea lead for structure-activity relationship (SAR) exploration. The acylthiourea core has been successfully optimized to yield analogs with nanomolar and subnanomolar potency (e.g., MRT-83) [1]. Direct comparison with MRT-14 (acylurea) and other derivatives is essential for understanding the contributions of hydrogen-bonding and hydrophobic interactions within the Smo binding pocket [2].

Pharmacology: Studying Inverse Agonism at Smoothened

Select MRT-10 for experiments requiring inverse agonist activity at Smo. In HEK293 cells coexpressing Smo and Gα15, MRT-10 suppresses constitutive IP accumulation with an IC50 of 2.5 μM [1]. This functional profile is not shared by all Smo antagonists (e.g., vismodegib is a neutral antagonist), making MRT-10 a specific tool for investigating basal Hh pathway activity in cancer cells and other systems [1].

Drug Discovery: Exploring Resistance Mechanisms to Smo Antagonists

Use MRT-10 and its derivatives to elucidate the molecular basis of Smo inhibitor resistance. Studies suggest that MRT-series compounds may help clarify resistance mechanisms in brain cancer cells [1]. The acylthiourea scaffold provides a chemical starting point for designing next-generation antagonists capable of inhibiting vismodegib-resistant Smo mutants (e.g., D473H) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for MRT-10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.